molecular formula C14H12N4O4 B155831 ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE CAS No. 1677-87-8

ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE

Cat. No.: B155831
CAS No.: 1677-87-8
M. Wt: 300.27 g/mol
InChI Key: IMTAQIPVTJOORO-GDNBJRDFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of acetophenone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using glacial acetic acid as a catalyst . The process involves heating the reactants under reflux conditions for several hours until the formation of the hydrazone derivative is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds to form stable hydrazone derivatives. This reaction is facilitated by the nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon. The resulting hydrazone derivative is stable and can be used for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of phenyl, ethanone, and (2,4-dinitrophenyl)hydrazone groups, which confer distinct chemical reactivity and applications in various fields .

Properties

CAS No.

1677-87-8

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

2,4-dinitro-N-[(Z)-1-phenylethylideneamino]aniline

InChI

InChI=1S/C14H12N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h2-9,16H,1H3/b15-10-

InChI Key

IMTAQIPVTJOORO-GDNBJRDFSA-N

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2

1677-87-8

Origin of Product

United States

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